

(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE IUPAC name and synonyms

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Compound of Interest

Compound Name: (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE

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An In-depth Technical Guide to **(4-Benzyl-morpholin-2-ylmethyl)-dimethyl-amine** and Related Derivatives

This technical guide provides a comprehensive overview of **(4-benzyl-morpholin-2-ylmethyl)-dimethyl-amine**, including its chemical identity, potential applications, and the broader context of benzyl-morpholine derivatives in scientific research. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity

While specific vendor or database information for "**(4-benzyl-morpholin-2-ylmethyl)-dimethyl-amine**" is not widely available, its chemical structure allows for the determination of its IUPAC name and potential synonyms based on standard chemical nomenclature.

IUPAC Name: N-((4-benzylmorpholin-2-yl)methyl)-N,N-dimethylamine

Synonyms:

- **(4-Benzyl-morpholin-2-ylmethyl)-dimethyl-amine**
- 1-((4-benzylmorpholin-2-yl)methyl)-N,N-dimethylamine
- 2-((Dimethylamino)methyl)-4-benzylmorpholine

This compound belongs to the class of morpholine derivatives, which are characterized by a six-membered heterocyclic ring containing both oxygen and nitrogen atoms. The presence of a benzyl group on the morpholine nitrogen and a dimethylaminomethyl substituent at the 2-position defines its specific structure.

Physicochemical and Pharmacokinetic Properties of Morpholine Derivatives

The morpholine ring is a "privileged" scaffold in medicinal chemistry due to its favorable properties that can enhance the pharmacokinetic profile of drug candidates[1].

Key characteristics imparted by the morpholine moiety include:

- Improved Solubility: The polar nature of the morpholine ring can enhance the aqueous solubility of a molecule.
- Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to improved bioavailability and a longer half-life *in vivo*[1].
- Favorable Physicochemical Properties: Morpholine derivatives often possess desirable properties for drug candidates, such as appropriate lipophilicity and hydrogen bonding capacity[1][2].

Applications and Biological Activity

(4-Benzyl-morpholin-2-ylmethyl)-dimethyl-amine is a versatile compound utilized in pharmaceutical research and as an intermediate in organic synthesis[3]. While specific biological activities for this exact compound are not extensively documented in the public domain, the broader class of benzyl-morpholine derivatives has been investigated for a range of therapeutic applications.

General applications and observed biological activities include:

- Pharmaceutical Development: These compounds serve as key intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders[3][4][5].

- Central Nervous System (CNS) Drug Discovery: Morpholine derivatives have been explored for their ability to interact with various CNS targets, including neurotransmitter receptors and enzymes involved in neurodegenerative diseases and CNS tumors[6].
- Serotonin and Norepinephrine Reuptake Inhibition: Certain benzyl morpholine derivatives have been patented as dual reuptake inhibitors of serotonin and norepinephrine, suggesting potential applications as antidepressants or for treating other mood disorders[7].
- Enzyme Inhibition: The morpholine scaffold is a component of inhibitors for various enzymes, including kinases like PI3K and mTOR, which are implicated in cancer[6][8].

Quantitative Data Summary

Quantitative data for the specific compound **(4-benzyl-morpholin-2-ylmethyl)-dimethyl-amine** is not readily available. However, data for structurally related analogs provides insight into the general properties of this chemical class.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Reference
(4-Benzyl-morpholin-2-ylmethyl)diethylamine	C ₁₆ H ₂₆ N ₂ O	262.39	147465-50-7	[4]
(4-Benzyl-morpholin-2-ylmethyl)ethylamine	C ₁₄ H ₂₂ N ₂ O	234.34	868770-14-3	[5]

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of **(4-benzyl-morpholin-2-ylmethyl)-dimethyl-amine** was not found in the provided search results. However, a general synthetic approach can be inferred from patents describing the synthesis of related benzyl

morpholine derivatives[7]. A plausible synthetic route would involve the reaction of a suitable morpholine precursor with dimethylamine.

General Synthetic Steps (Hypothetical):

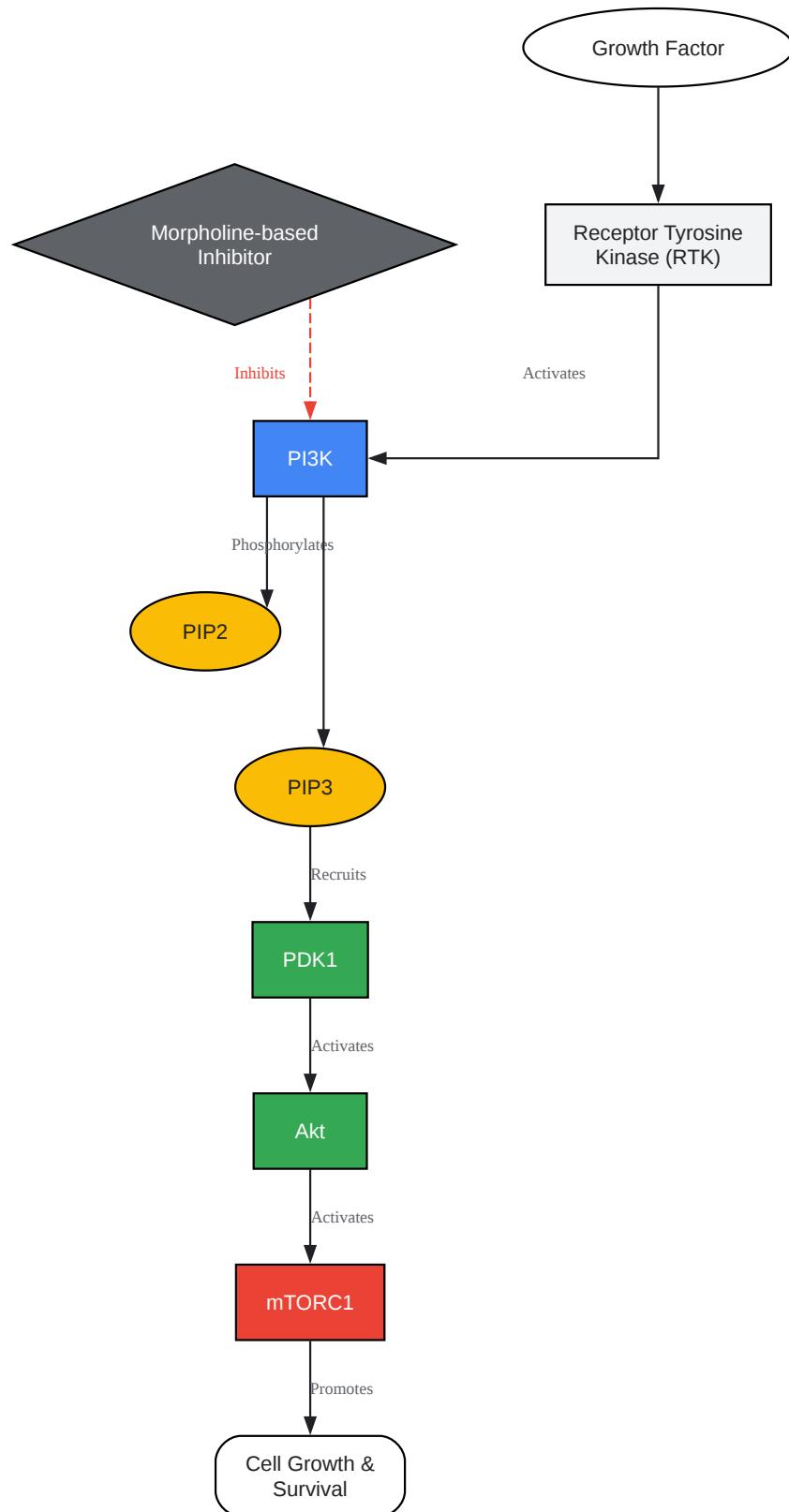
- Formation of a Halogenated Intermediate: A common strategy involves the conversion of the hydroxyl group of (4-benzylmorpholin-2-yl)methanol to a leaving group, such as a chloride or bromide, by reacting it with a halogenating agent (e.g., thionyl chloride or phosphorus tribromide).
- Nucleophilic Substitution: The resulting 2-(halomethyl)-4-benzylmorpholine is then reacted with an excess of dimethylamine. The dimethylamine acts as a nucleophile, displacing the halide to form the desired product, N-((4-benzylmorpholin-2-yl)methyl)-N,N-dimethylamine.
- Purification: The final product would be purified using standard laboratory techniques, such as column chromatography or distillation.

A patent for related benzyl morpholine derivatives describes the deprotection of a tertiary amine, which can also be a route to synthesize such compounds[7]. For instance, deprotection of a suitable precursor can be achieved by reaction with α -chloroethyl chloroformate[7].

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by **(4-benzyl-morpholin-2-ylmethyl)-dimethyl-amine** are not explicitly detailed, research on other morpholine derivatives points to their involvement in key cellular signaling cascades. One such pathway is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival, and is often dysregulated in cancer[8].

Below is a generalized diagram illustrating the PI3K/Akt/mTOR signaling pathway, a known target for some morpholine-containing compounds.

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Caption: PI3K/Akt/mTOR signaling pathway, a target for morpholine-based inhibitors.

Conclusion

(4-Benzyl-morpholin-2-ylmethyl)-dimethyl-amine is a member of the pharmacologically significant class of morpholine derivatives. While detailed experimental data for this specific compound is limited in publicly accessible literature, the broader family of benzyl-morpholine derivatives shows considerable promise in the development of new therapeutics, particularly for CNS disorders and oncology. Further research into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

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